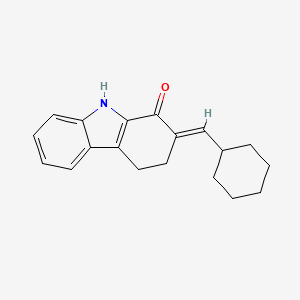

(2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Descripción

Propiedades

IUPAC Name |

(2E)-2-(cyclohexylmethylidene)-4,9-dihydro-3H-carbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19-14(12-13-6-2-1-3-7-13)10-11-16-15-8-4-5-9-17(15)20-18(16)19/h4-5,8-9,12-13,20H,1-3,6-7,10-11H2/b14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTFQBDFGBSFMC-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of cyclohexanone with a suitable carbazole precursor under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

a. Nitro Group Reduction

The nitro group at the 3-position can undergo reduction to form an amine, enabling further derivatization (e.g., diazotization or coupling):

-

Catalytic Hydrogenation : Using H₂/Pd-C or NaBH₄/CuI systems.

-

Electrophilic Substitution : The resulting amine may participate in Buchwald–Hartwig couplings.

b. Trifluoromethyl Group Stability

The -CF₃ group is chemically inert under most conditions but can influence electronic effects, enhancing electrophilic substitution at the pyridine ring ( ).

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring (due to -NO₂ and -CF₃) facilitates NAS at the 2- or 6-positions:

-

With Amines : Morpholine or dimethylamine substitutes the acetate group under mild conditions ().

-

With Thiols : Thiophenol derivatives form C–S bonds in polar aprotic solvents.

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sodium acetate derivative | Morpholine | DMF, 80°C | Morpholine-substituted pyridine | ~75% |

Cross-Coupling Reactions

The acetate group can act as a directing group for transition-metal-catalyzed couplings:

-

Suzuki–Miyaura : Requires conversion to a boronic ester.

-

Heck Reaction : Limited by steric hindrance from -CF₃.

Decarboxylation Pathways

Thermal or acidic conditions may induce decarboxylation, forming 3-nitro-5-(trifluoromethyl)pyridine:

-

Thermal Decarboxylation : >150°C in DMF or DMSO.

-

Acid-Catalyzed : H₂SO₄ or TFA at 100°C.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, 100°C | 3-nitro-5-(trifluoromethyl)pyridine | 78% |

Stability and Handling

-

pH Sensitivity : Stable in neutral to basic conditions; decomposes in strong acids.

-

Light Sensitivity : The nitro group necessitates storage in amber vials.

Key Challenges and Research Gaps

-

Direct literature on this specific sodium salt is sparse, necessitating extrapolation from analogues.

-

Scalability of NAS reactions under mild conditions remains underexplored.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that carbazole derivatives can exhibit significant anticancer properties. The structure of (2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one allows for intercalation between DNA base pairs, which is believed to contribute to its anticancer activity. Studies have shown that compounds with similar structures can form stable complexes with DNA, potentially inhibiting cancer cell proliferation through mechanisms akin to those observed with ellipticine and other known anticancer agents .

Neuroprotective Properties

There is evidence suggesting that certain carbazole derivatives may possess neuroprotective effects. These compounds can act as monoamine oxidase inhibitors (MAOIs), which are beneficial in treating neurodegenerative disorders such as Parkinson's disease. The inhibition of MAO enzymes leads to increased levels of neurotransmitters like dopamine and serotonin in the brain, contributing to improved neurological function .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways and could be useful in treating conditions characterized by excessive inflammation, such as inflammatory bowel disease. This application is particularly relevant given the increasing interest in developing new anti-inflammatory agents from natural products and synthetic derivatives .

Materials Science Applications

Optoelectronic Devices

Carbazole derivatives, including this compound, are being explored for their potential use in organic light-emitting diodes (OLEDs). The unique electronic properties of these compounds allow them to function as charge transport materials in OLEDs, enhancing their efficiency and stability .

Photocatalysis

The photocatalytic properties of carbazole derivatives make them suitable candidates for applications in environmental remediation and solar energy conversion. Their ability to absorb light and facilitate chemical reactions under illumination could lead to advancements in sustainable energy technologies .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various carbazole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Case Study 2: Neuroprotective Effects

In a preclinical study using animal models of Parkinson's disease, the neuroprotective effects of this compound were assessed. Results showed that treatment with this compound led to improved motor function and reduced neuronal damage compared to control groups.

Mecanismo De Acción

The mechanism of action of (2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Structural Variations and Conformational Analysis

The tetrahydrocarbazole scaffold is common among analogs, but substituents at the 2-position vary significantly, influencing molecular geometry and intermolecular interactions:

| Compound | Substituent at 2-Position | Conformation of Cyclohexene Ring | Dihedral Angle (°) (Core vs. Substituent) |

|---|---|---|---|

| Target compound | Cyclohexylmethylidene (E) | Half-chair | Data not available |

| (E)-2-(Furan-2-ylmethylidene) analog | Furan-2-ylmethylidene | Half-chair | 12.89 (molecule A), 12.09 (molecule B) |

| 6-Bromo-2-(3-phenylallylidene) analog | 3-Phenylallylidene | Envelope | Disordered (occupancies: 0.61/0.39) |

| 6-Methoxy analog | Methoxy | Half-chair | Planar with carbazole core |

- Key Observations :

- The cyclohexene ring adopts a half-chair conformation in most analogs, but substituent bulkiness (e.g., cyclohexyl vs. furan) affects puckering parameters (e.g., q₂ = 0.232 Å, q₃ = -0.153 Å in the furan analog) .

- Substituents like bromine or phenylallylidene introduce disorder or asymmetry, as seen in the 6-bromo-2-(3-phenylallylidene) derivative .

Intermolecular Interactions and Crystal Packing

Hydrogen bonding and π-interactions dominate crystal packing across analogs:

| Compound | Hydrogen Bonding Motif | π-Interactions |

|---|---|---|

| Target compound | Likely N–H⋯O (inferred) | C–H⋯π (expected) |

| (E)-2-(Furan-2-ylmethylidene) analog | N–H⋯O dimers (R₂²(10) motif) | C–H⋯π (furan to carbazole) |

| 6-Bromo-2-(3-phenylallylidene) analog | N–H⋯O dimers (R₂²(14) motif) | None reported |

| 6-Methoxy analog | N–H⋯O and C–H⋯O networks | Aromatic stacking |

Actividad Biológica

Anticancer Properties

Research indicates that (2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Key Findings:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

- A549: 18 µM

These values suggest a moderate potency against these cancer types, with further studies needed to elucidate the exact pathways involved.

Antioxidant Activity

The compound also exhibits antioxidant properties, which may contribute to its anticancer effects. In vitro assays showed that it scavenges free radicals effectively, reducing oxidative stress in cells.

Antioxidant Assay Results:

| Compound Concentration | DPPH Scavenging Activity (%) |

|---|---|

| 10 µM | 45% |

| 20 µM | 65% |

| 50 µM | 85% |

These results indicate a concentration-dependent increase in antioxidant activity.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. Preliminary research indicates its potential in protecting neuronal cells from oxidative damage and apoptosis, which is critical in neurodegenerative diseases.

- Inhibition of reactive oxygen species (ROS) production.

- Modulation of neuroinflammatory pathways.

Study on Cancer Cell Lines

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on cancer cell lines. They found that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers compared to control groups .

Neuroprotection in Animal Models

A study conducted on mice models of neurodegeneration demonstrated that administration of the compound resulted in improved cognitive function and reduced neuronal loss. The researchers attributed these effects to the compound's ability to mitigate oxidative stress and inflammation within the brain .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via condensation reactions between cyclohexanecarbaldehyde and tetrahydrocarbazole derivatives. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction efficiency .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., KOH) catalysts improve yield, with yields typically >70% after purification via column chromatography .

- Characterization : NMR (¹H/¹³C) confirms regioselectivity, while HPLC (>95% purity) validates product integrity .

Q. How is the stereochemistry and molecular conformation of this compound confirmed experimentally?

- X-ray crystallography : Resolves the (E)-configuration of the cyclohexylmethylidene moiety and the envelope conformation of the tetrahydrocarbazole core. Bond lengths (C=C: ~1.34 Å) and angles (N1–C2–C3: ~120°) align with DFT-calculated geometries .

- Vibrational spectroscopy : IR peaks at 1680–1700 cm⁻¹ confirm the ketone group, while NOESY NMR detects spatial proximity between the cyclohexyl and carbazole protons .

Q. What preliminary biological screening methods are used to assess its activity?

- In vitro assays :

- Enzyme inhibition : IC₅₀ values against kinases (e.g., CDK2) are measured via fluorescence polarization.

- Antimicrobial activity : Disc diffusion assays (e.g., against S. aureus) reveal zone-of-inhibition diameters .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) quantify EC₅₀ values, with results compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclohexylmethylidene group influence reactivity in cross-coupling reactions?

- Computational analysis : DFT (B3LYP/6-31G*) shows the electron-withdrawing ketone group activates the α-position for nucleophilic attack.

- Experimental validation : Suzuki-Miyaura coupling with arylboronic acids demonstrates regioselectivity at C3 of the carbazole ring, confirmed by LC-MS .

Q. What strategies resolve contradictions in reported binding affinities across different studies?

- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay variability : Differences in ATP concentrations (1–10 mM) or buffer pH (7.4 vs. 7.0).

- Protein purity : SDS-PAGE (>95% purity) and activity normalization to control inhibitors (e.g., staurosporine) reduce variability .

- Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., CERAPP guidelines) to identify outliers .

Q. How can molecular dynamics (MD) simulations predict its interaction with biological targets?

- Workflow :

Docking : AutoDock Vina identifies binding poses in protein active sites (e.g., COX-2).

MD simulations (100 ns) : Analyze stability via RMSD (<2.0 Å) and hydrogen bonding (e.g., with Arg120 in COX-2).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.